molecular formula C18H14ClNO B5347311 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one

3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one

Cat. No. B5347311
M. Wt: 295.8 g/mol
InChI Key: FSVCENMCHWGXLL-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It has gained significant attention in scientific research due to its potential pharmaceutical properties. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and topoisomerase II, which are involved in the regulation of inflammation and DNA replication, respectively. The compound has also been shown to modulate the activity of various receptors, including the cannabinoid receptor 2 and the estrogen receptor. Additionally, it has been reported to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines and reduce the levels of oxidative stress markers. Additionally, the compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one in lab experiments is its potential pharmaceutical properties. The compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. Additionally, the compound is relatively easy to synthesize using various methods. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one. One of the directions is to investigate the compound's potential in the treatment of other diseases, including neurological disorders and viral infections. Additionally, further studies are needed to understand the compound's mechanism of action and cellular targets. The development of more efficient and selective synthesis methods for the compound is also an area of future research. Finally, the evaluation of the compound's toxicity and pharmacokinetics is essential for its further development as a potential therapeutic agent.
In conclusion, this compound is a chemical compound with potential pharmaceutical properties. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. The compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, further studies are needed to understand the compound's mechanism of action and cellular targets, as well as its toxicity and pharmacokinetics.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been reported using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Michael addition. The Claisen-Schmidt condensation method involves the reaction of 2-methylindole-3-carboxaldehyde with 2-chlorobenzaldehyde in the presence of a base such as potassium hydroxide. The Aldol condensation method involves the reaction of 2-methylindole-3-carboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The Michael addition method involves the reaction of 2-methylindole-3-carboxaldehyde with 2-chloroacetophenone in the presence of a base such as potassium carbonate.

Scientific Research Applications

3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been studied extensively for its potential pharmaceutical properties. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has been reported to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. The compound has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has exhibited antibacterial properties against various strains of bacteria.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-12-18(14-7-3-5-9-16(14)20-12)17(21)11-10-13-6-2-4-8-15(13)19/h2-11,20H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVCENMCHWGXLL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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